molecular formula C13H8Cl2N2O3 B5594771 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide

4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide

Cat. No.: B5594771
M. Wt: 311.12 g/mol
InChI Key: ZHTVFNGKXLUFOL-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) and two chlorine atoms attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide typically involves the nitration of 4-chloro-N-(2-chlorophenyl)benzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions generally include maintaining a low temperature to control the rate of nitration and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide for hydroxyl substitution, or primary amines for amine substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-chloro-N-(2-chlorophenyl)-3-aminobenzamide.

    Substitution: 4-hydroxy-N-(2-chlorophenyl)-3-nitrobenzamide or this compound derivatives with various substituents.

Scientific Research Applications

4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential as a bioactive molecule.

    Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, its bioactivity may involve the inhibition of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-chlorophenyl)-3-aminobenzamide: A reduction product of the nitro compound.

    4-hydroxy-N-(2-chlorophenyl)-3-nitrobenzamide: A substitution product where the chlorine is replaced by a hydroxyl group.

    4-chloro-N-(2-chlorophenyl)-3-nitrobenzoic acid: An oxidation product of the benzamide.

Uniqueness

4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its dual chlorine and nitro substituents make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-10(15)12(7-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTVFNGKXLUFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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